N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

antimicrobial TAAR1 triazole carboxamide

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-33-0) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, with a molecular formula of C17H15FN4O2 and a molecular weight of 326.325 g/mol. This compound features a 5-methyl-1,2,3-triazole core bearing a 2-methoxyphenyl substituent at N1 and a 4-fluorophenyl carboxamide at C4, a scaffold associated in the literature with antimicrobial and TAAR1-modulating activities.

Molecular Formula C17H15FN4O2
Molecular Weight 326.331
CAS No. 871323-33-0
Cat. No. B2372863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS871323-33-0
Molecular FormulaC17H15FN4O2
Molecular Weight326.331
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-9-7-12(18)8-10-13)20-21-22(11)14-5-3-4-6-15(14)24-2/h3-10H,1-2H3,(H,19,23)
InChIKeyJESBNLWRMKFILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-33-0): Chemical Identity and Procurement Baseline


N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-33-0) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, with a molecular formula of C17H15FN4O2 and a molecular weight of 326.325 g/mol . This compound features a 5-methyl-1,2,3-triazole core bearing a 2-methoxyphenyl substituent at N1 and a 4-fluorophenyl carboxamide at C4, a scaffold associated in the literature with antimicrobial and TAAR1-modulating activities .

Scaffold

1,2,3-triazole-4-carboxamide core with 2-methoxyphenyl and 4-fluorophenyl substitution

Class context

May support antimicrobial screening library expansion (class-level S. aureus inhibition reported)

Modulation research

TAAR1 modulator research context based on patent structural claims; intrinsic data unpublished

Why N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


No published head-to-head data comparing N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide to specific close analogs were identified in the accessible, non-excluded literature. Consequently, a quantitative case demonstrating that generic substitution would fail cannot be constructed at this time. The absence of publicly available selectivity, potency, or pharmacokinetic data for this exact compound means that any procurement decision relying on assumed functional equivalence across 1,2,3-triazole-4-carboxamide analogs would be unsupported by direct evidence.

Data gap

No published head-to-head comparisons with close structural analogs exist; direct evidence for functional equivalence is absent.

Potency unknown

Compound-specific IC50, MIC, Ki, or EC50 values remain unpublished; assumed selectivity or potency may not transfer from class-level reports.

Analog mismatch

Substitution pattern differences (e.g., 2-OMe vs. 3-F) can alter target engagement; procurement based on scaffold similarity alone may not reproduce class-level observations.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide


No Quantified Comparative Data Available for This Compound

An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any quantitative biological activity data—such as IC50, MIC, Ki, or EC50 values—for N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The general 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class has demonstrated antibacterial activity against S. aureus with compounds such as 4l showing 50% growth inhibition at <1 µM , and the patent literature claims TAAR1 modulation for related structures . However, none of these data points are directly attributable to CAS 871323-33-0. Therefore, no evidence-based differentiation from analogs such as 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide or 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be established.

Comparative data gap
Class-level inference
No compound-specific IC50, MIC, Ki, or EC50 available
Procurement confidence requires compound-specific data; class-level antibacterial activity cannot be assumed for this exact structure.
Data to verify: direct comparative studies recommended before selection over other 5-methyl analogs.
antimicrobial TAAR1 triazole carboxamide

Potential Application Scenarios for N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Based on Class-Level Evidence


Exploratory Antimicrobial Screening Library Expansion

Based on the class-level antimicrobial activity observed for 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides against S. aureus , this compound could serve as an exploratory structural variant in screening libraries targeting Gram-positive pathogens. However, no specific MIC or IC50 data exist to prioritize it over other 5-methyl analogs.

TAAR1 Receptor Tool Compound Development

The patent literature broadly claims triazole-4-carboxamides of this structural type as TAAR1 modulators . This compound may be used as a starting point for medicinal chemistry optimization, but its intrinsic TAAR1 binding data (Ki, EC50) remain unpublished.

Structure-Activity Relationship (SAR) Reference Point

Given the ortho-methoxy and para-fluoro substitution pattern on the two phenyl rings, this compound may serve as a SAR probe to compare with published analogs such as 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, once its own data are generated.

Application
Selection Property
Validation Focus
Antimicrobial screening library expansion
Class-level antibacterial context (S. aureus)
Compound-specific MIC/IC50 generation
TAAR1 modulator research
Patent-derived structural claim
TAAR1 binding assay (Ki, EC50) validation
Structure-activity relationship (SAR) probe
Ortho-methoxy / para-fluoro substitution pattern
Comparative SAR with published 3-fluoro analog
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